molecular formula C10H21NO B13317376 2-[(3-Methylcyclopentyl)amino]butan-1-ol

2-[(3-Methylcyclopentyl)amino]butan-1-ol

Cat. No.: B13317376
M. Wt: 171.28 g/mol
InChI Key: HZMANPGJFLPFGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylcyclopentyl)amino]butan-1-ol typically involves the reaction of 3-methylcyclopentylamine with butanal under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylcyclopentyl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(3-Methylcyclopentyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylcyclopentyl)amino]butan-1-ol is unique due to its specific structural features, such as the presence of a cyclopentane ring with a methyl group and an amino group attached to the butanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[(3-methylcyclopentyl)amino]butan-1-ol

InChI

InChI=1S/C10H21NO/c1-3-9(7-12)11-10-5-4-8(2)6-10/h8-12H,3-7H2,1-2H3

InChI Key

HZMANPGJFLPFGH-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCC(C1)C

Origin of Product

United States

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